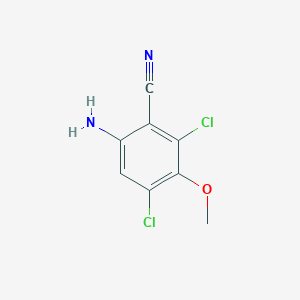
Benzonitrile, 6-amino-2,4-dichloro-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- is an organic compound with a complex structure that includes amino, dichloro, and methoxy functional groups attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 6-amino-2,4-dichloro-3-methoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound followed by reduction and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Techniques such as ammoxidation, where aromatic compounds are reacted with ammonia and oxygen, can be employed. This method is advantageous due to its efficiency and scalability .
Types of Reactions:
Oxidation: Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, which is a crucial step in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce functional groups such as amino and methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Methanol, ammonia, and various halogenated compounds.
Major Products: The major products formed from these reactions include various substituted benzonitriles, which can be further modified to obtain the desired compound .
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzonitrile, 6-amino-2,4-dichloro-3-methoxy- involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorobenzonitrile: Shares the dichloro and nitrile groups but lacks the amino and methoxy groups.
4-Methoxybenzonitrile: Contains the methoxy and nitrile groups but lacks the amino and dichloro groups.
6-Amino-2,4-dichlorobenzonitrile: Similar structure but without the methoxy group.
Uniqueness: Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .
Eigenschaften
Molekularformel |
C8H6Cl2N2O |
|---|---|
Molekulargewicht |
217.05 g/mol |
IUPAC-Name |
6-amino-2,4-dichloro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H6Cl2N2O/c1-13-8-5(9)2-6(12)4(3-11)7(8)10/h2H,12H2,1H3 |
InChI-Schlüssel |
BPLIAKUUDYHTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1Cl)C#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















